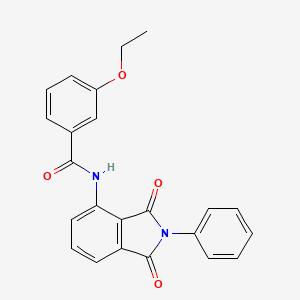
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide is a complex organic compound with a unique structure that includes a phthalimide core and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide typically involves the reaction of phthalic anhydride with aniline to form the phthalimide intermediate. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2-phenylisoindol-4-yl)-2,2-diphenylacetamide
- N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-fluorobenzamide
- (2E)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(2-furyl)acrylamide
Uniqueness
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide is unique due to its specific structural features, such as the ethoxy group on the benzamide moiety. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-17-11-6-8-15(14-17)21(26)24-19-13-7-12-18-20(19)23(28)25(22(18)27)16-9-4-3-5-10-16/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
WBKQCOZJFJWFND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)

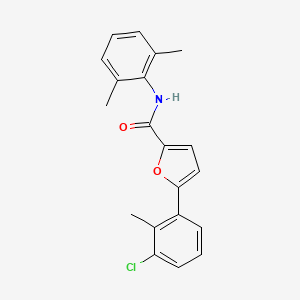
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)


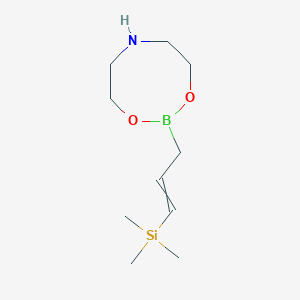
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12451103.png)
![1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12451108.png)
![2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol](/img/structure/B12451111.png)
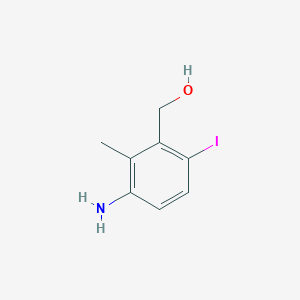
![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)
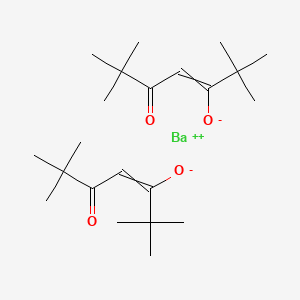
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
